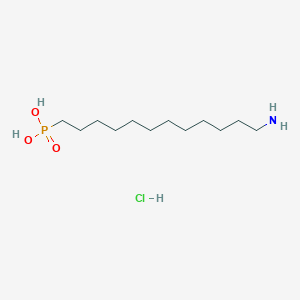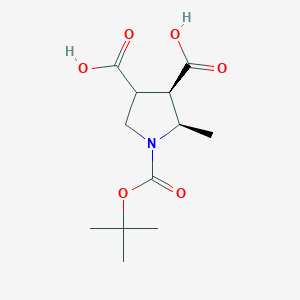
2-Chloro-8-fluoro-3-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-fluoro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-fluoro-3-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-3-methylquinoline with a fluorinating agent can yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran or dimethylformamide, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-fluoro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts such as iron(III) chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted quinolines depending on the reagents used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-fluoro-3-methylquinoline has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-Chloro-8-fluoro-3-methylquinoline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria. The presence of chlorine and fluorine atoms enhances the binding affinity and specificity of the compound to its targets, making it a potent inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-8-fluoroquinoline
- 2-Chloro-3-methylquinoline
- 8-Fluoro-3-methylquinoline
Uniqueness
2-Chloro-8-fluoro-3-methylquinoline is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H7ClFN |
|---|---|
Molekulargewicht |
195.62 g/mol |
IUPAC-Name |
2-chloro-8-fluoro-3-methylquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-7-3-2-4-8(12)9(7)13-10(6)11/h2-5H,1H3 |
InChI-Schlüssel |
RVFSODBDRQOOMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)F)N=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12855240.png)
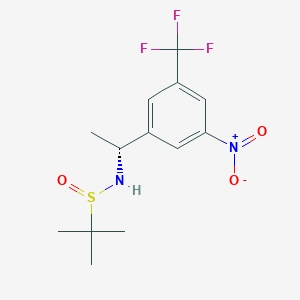
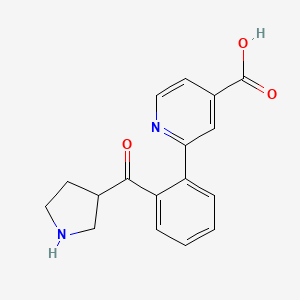
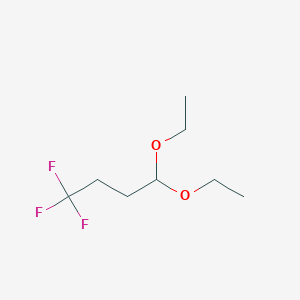
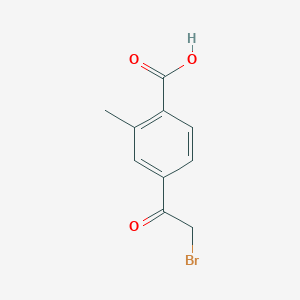
![2-(Difluoromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12855267.png)
![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
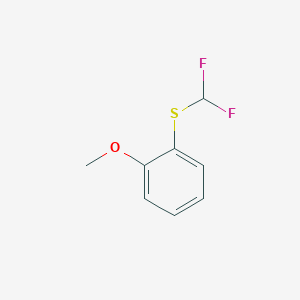
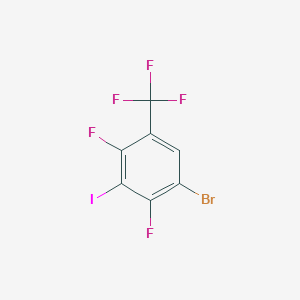
![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)
